5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
Description
5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a furo[3,2-b]pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-2-3-9-8(14-7)6-10(17-9)11(16)15-12-13-4-5-18-12/h2-6H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZSIVVSOQHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves the condensation of appropriate thiazole and furo[3,2-b]pyridine derivatives. One common method includes the reaction of 2-aminothiazole with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furo[3,2-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as DNA gyrase and topoisomerase, inhibiting their activity.
Pathways Involved: It can interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.
Furo[3,2-b]pyridine Derivatives: Compounds like furo[3,2-b]pyridine-2-carboxylic acid.
Uniqueness
5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its fused heterocyclic structure, which combines the properties of both thiazole and furo[3,2-b]pyridine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Biological Activity
5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential therapeutic applications. The thiazole and furo[3,2-b]pyridine moieties contribute to its biological activity, making it a candidate for various pharmacological studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 286.31 g/mol |
| CAS Number | 941928-66-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring may enhance binding affinity due to its electron-withdrawing properties, while the furo[3,2-b]pyridine core may facilitate interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that thiazole-based compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Several studies have reported the anticancer activity of thiazole derivatives. For instance, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its ability to modulate signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory activities. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy
- A study tested a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency, with some derivatives showing minimum inhibitory concentrations (MICs) lower than conventional antibiotics .
- Cytotoxicity Against Cancer Cells
-
Anti-inflammatory Activity
- Research assessing the anti-inflammatory properties of related thiazole compounds found that they effectively reduced edema in animal models. The compounds inhibited nitric oxide production and downregulated inflammatory markers .
Q & A
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer :
- Reaction Optimization :
- Use flow chemistry to control exothermic reactions (e.g., coupling steps) .
- Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
- Purification Challenges :
- Switch from column chromatography to recrystallization (solvent: ethanol/water) .
- Implement inline PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
